molecular formula C20H26ClNO2 B14307889 4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride CAS No. 113800-18-3

4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride

Cat. No.: B14307889
CAS No.: 113800-18-3
M. Wt: 347.9 g/mol
InChI Key: NFAPTPYTQBHXAC-UHFFFAOYSA-N
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Description

4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a phenylpropyl group, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and zinc amalgam in hydrochloric acid for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the benzylic position may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

113800-18-3

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

4-[3-[2-(phenoxymethyl)phenyl]propyl]morpholine;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-2-10-20(11-3-1)23-17-19-8-5-4-7-18(19)9-6-12-21-13-15-22-16-14-21;/h1-5,7-8,10-11H,6,9,12-17H2;1H

InChI Key

NFAPTPYTQBHXAC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=CC=CC=C2COC3=CC=CC=C3.Cl

Origin of Product

United States

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